2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This is achieved by reacting 4-chlorophenyl isothiocyanate with 2-aminobenzimidazole under reflux conditions in an appropriate solvent such as ethanol.
Acetylation: The resulting imidazo[2,1-b][1,3]thiazole intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetamide derivative.
Substitution: Finally, the N-(2,3-dimethylphenyl) group is introduced through a substitution reaction using 2,3-dimethylaniline in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antifungal, and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H18ClN3OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-4-3-5-18(14(13)2)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-6-8-16(22)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) |
InChI Key |
AZPGRTPSTYBWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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